![molecular formula C18H16FN3O2S B299773 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)
1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the inhibition of bacterial and fungal growth and the suppression of tumor cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone exhibits potent antibacterial and antifungal activity against a wide range of microorganisms. It has also been shown to have antitumor effects in various cancer cell lines. Additionally, it has been found to have low toxicity levels in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is its versatility as a building block for the synthesis of other compounds. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections and certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for it in various fields of research.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone involves the reaction of 4-fluorobenzaldehyde, 4-methyl-1,2,4-triazol-3-thiol, and benzyl alcohol in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest is its use as a building block for the synthesis of other compounds. It has also been investigated for its antibacterial, antifungal, and antitumor properties.
Eigenschaften
Produktname |
1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone |
---|---|
Molekularformel |
C18H16FN3O2S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H16FN3O2S/c1-22-17(16(24)13-5-3-2-4-6-13)20-21-18(22)25-11-15(23)12-7-9-14(19)10-8-12/h2-10,16,24H,11H2,1H3 |
InChI-Schlüssel |
UYBXJHXUELBDIJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)O |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.